An In-depth Technical Guide to Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate
An In-depth Technical Guide to Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate (CAS No. 1805524-68-8), a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of chloro, fluoro, and trifluoromethyl substituents on the methyl benzoate scaffold creates a unique electronic and steric profile, rendering it a valuable intermediate for the synthesis of complex molecular targets. This document details the compound's physicochemical properties, outlines robust synthetic strategies, explores its chemical reactivity with a focus on nucleophilic aromatic substitution, and discusses its applications in modern drug discovery. All methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their experimental design.
Introduction and Molecular Overview
Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate is a polysubstituted benzene derivative featuring a convergence of functional groups critical to modern pharmaceutical design. The trifluoromethyl (-CF₃) group is a well-established bioisostere for various functionalities, known to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving the pharmacokinetic profile of drug candidates[1]. The presence of halogens—chlorine and fluorine—further diversifies its synthetic utility and biological activity.
The fluorine atom at the C2 position, ortho to the activating methyl ester group, is particularly significant. This arrangement makes the aromatic ring electron-deficient and primes the C-F bond for nucleophilic aromatic substitution (SₙAr), providing a reliable handle for introducing a wide array of nucleophiles.
Table 1: Compound Identification and Core Properties
| Property | Data | Source(s) |
| IUPAC Name | Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate | - |
| CAS Number | 1805524-68-8 | [2][3] |
| Molecular Formula | C₉H₅ClF₄O₂ | [3][4] |
| Molecular Weight | 256.58 g/mol | [3] |
| Appearance | Solid (Typical) | [2] |
| Purity | ≥95% (Commercially Available) | [2] |
Synthesis and Manufacturing
Retrosynthetic Analysis
A logical retrosynthetic pathway begins with the target ester and disconnects at the ester linkage, identifying the parent carboxylic acid as the key intermediate. This acid can be envisioned as arising from a suitably substituted trifluoromethyl-chlorobenzene precursor through functional group interconversion.
Caption: Retrosynthetic analysis for the target compound.
Proposed Synthesis of the Carboxylic Acid Precursor
A validated route for preparing multi-substituted benzoic acids involves a sequence of nitration, reduction, and Sandmeyer-type reactions on a commercially available starting material[5][6]. This approach offers high regioselectivity and uses well-understood, scalable reactions.
Protocol 1: Multi-step Synthesis of 5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid
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Rationale: This protocol is adapted from established procedures for synthesizing related polychlorofluorobenzoic acids[5][6]. It provides a logical and controllable sequence for introducing the required functional groups onto the aromatic ring.
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Step 1: Nitration of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene
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Setup: In a flask equipped for low-temperature reactions, dissolve 1-chloro-4-fluoro-2-(trifluoromethyl)benzene (1.0 eq) in concentrated sulfuric acid at 0 °C.
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Reagent Addition: Add concentrated nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C. The strong electron-withdrawing nature of the existing substituents deactivates the ring, requiring potent nitrating conditions. The directing effects favor nitration at the C5 position.
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Reaction & Work-up: Stir at 0-5 °C for 2-4 hours. Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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-
Step 2: Reduction of the Nitro Group
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Setup: Dissolve the crude nitro-intermediate from Step 1 in ethanol or acetic acid.
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Catalyst & Reagent: Add a catalytic amount of palladium on carbon (10% Pd/C). Introduce a source of hydrogen, such as hydrogen gas (H₂) via a balloon or by using a transfer hydrogenation agent like ammonium formate.
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Reaction & Work-up: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the crude aniline.
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Step 3: Diazotization and Carboxylation (Sandmeyer-type Reaction)
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Diazotization: Dissolve the crude aniline in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
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Carboxylation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Slowly add the cold diazonium salt solution to the CuCN solution. This will form the corresponding benzonitrile.
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Hydrolysis: Heat the resulting benzonitrile intermediate under strongly acidic or basic conditions to hydrolyze the nitrile group to a carboxylic acid.
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Purification: After work-up and extraction, purify the final product, 5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid, by recrystallization.
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Esterification to Yield the Final Product
The final step is a standard Fischer-Speier esterification. This acid-catalyzed equilibrium reaction is driven to completion by using a large excess of the alcohol (methanol).
Protocol 2: Fischer-Speier Esterification
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Rationale: This is the most direct and atom-economical method for converting a carboxylic acid to a methyl ester. The use of excess methanol as both reactant and solvent shifts the equilibrium towards the product, ensuring a high yield[7].
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Setup: In a round-bottom flask, suspend 5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (20-50 eq).
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).
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Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Extraction: Dilute the residue with ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Finally, wash with brine.
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Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by silica gel column chromatography if necessary.
Physicochemical and Spectroscopic Characterization
Authentic characterization is paramount for confirming the identity and purity of a synthetic intermediate. While a complete, published dataset for this specific molecule is elusive, the expected spectroscopic signatures can be predicted based on its structure and data from closely related analogs.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signature |
| ¹H NMR | - ~8.0-8.2 ppm (d, 1H): Aromatic proton at C6. Doublet due to coupling with F at C2. - ~7.8-8.0 ppm (d, 1H): Aromatic proton at C3. Doublet due to coupling with F at C2. - ~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃). |
| ¹³C NMR | - ~164-166 ppm: Carbonyl carbon (C=O). - ~155-160 ppm (d): C2 carbon, attached to F (large C-F coupling). - ~120-140 ppm: Remaining aromatic carbons, with characteristic quartet for C4 (C-CF₃ coupling) and doublets for carbons coupled to F. - ~122 ppm (q): Trifluoromethyl carbon (-CF₃, large C-F coupling). - ~53 ppm: Methyl ester carbon (-OCH₃). |
| ¹⁹F NMR | - ~ -63 ppm (s): Trifluoromethyl group (-CF₃). - ~ -110 to -120 ppm (m): Aromatic fluorine at C2. |
| Mass Spec (EI) | - M⁺ at m/z 256/258: Molecular ion peak showing the characteristic ~3:1 isotopic pattern for one chlorine atom. - Fragment at m/z 225/227: Loss of methoxy group (-OCH₃). |
Note: Predicted chemical shifts are relative to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F. Actual values may vary based on solvent and experimental conditions.
Chemical Reactivity and Synthetic Applications
The utility of Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate lies in its predictable and selective reactivity, primarily centered around the activated C2-F bond.
Nucleophilic Aromatic Substitution (SₙAr)
The key to this molecule's application is the lability of the C2-fluorine atom towards nucleophilic attack. The aromatic ring is heavily activated (made electron-poor) by three powerful electron-withdrawing groups: the ester (at C1), the fluorine (at C2), and the trifluoromethyl group (at C4). This activation stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in many SₙAr reactions, making the reaction highly favorable[8]. Fluorine is an excellent leaving group in activated SₙAr systems[9].
Caption: General workflow for SₙAr on the target compound.
This reaction allows for the facile introduction of N-based, O-based, and S-based nucleophiles, creating a diverse library of derivatives from a single intermediate. A patent for PRMT5 inhibitors demonstrates a similar transformation, where a related boronic acid derivative is coupled, and a subsequent SₙAr-like reaction forms a key bond in the final active molecule[10].
Protocol 3: General Procedure for SₙAr with an Amine
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Rationale: This protocol provides a reliable method for displacing the activated fluorine with a primary or secondary amine. The use of a polar aprotic solvent like DMSO or DMF facilitates the reaction, and a mild base is used to neutralize the HF byproduct.
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Setup: In a reaction vial, combine Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate (1.0 eq), the desired amine nucleophile (1.2-1.5 eq), and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a polar aprotic solvent such as DMSO or DMF.
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Reaction: Seal the vial and heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by LC-MS.
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Work-up: After cooling, dilute the reaction mixture with water and ethyl acetate.
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Extraction: Separate the layers and wash the organic phase multiple times with water to remove the solvent and salts. Wash with brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting product by column chromatography on silica gel.
Ester Hydrolysis (Saponification)
The methyl ester can be readily hydrolyzed to the parent carboxylic acid under basic conditions. This unmasks a key functional handle for further chemistry, such as amide bond formation.
Protocol 4: Saponification of the Methyl Ester
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Rationale: Standard base-mediated hydrolysis is an effective and high-yielding method to convert the ester back to the more versatile carboxylic acid functional group[11].
-
Setup: Dissolve the ester (1.0 eq) in a mixture of THF and water.
-
Reagent: Add an excess of a strong base, such as lithium hydroxide (LiOH, 3-5 eq).
-
Reaction: Stir at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete as per TLC or LC-MS analysis.
-
Work-up: Remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with aqueous HCl (e.g., 1 M) until the pH is ~2. The carboxylic acid product should precipitate.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Safety and Handling
As a laboratory chemical, Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate should be handled with appropriate care.
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Hazards: Commercial suppliers indicate that the compound may cause skin and serious eye irritation, and may cause respiratory irritation[2].
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate is a strategically designed building block with significant potential for the synthesis of advanced materials and pharmaceutically active compounds. Its key feature is the activated C-F bond at the C2 position, which allows for predictable and efficient functionalization via nucleophilic aromatic substitution. This guide has outlined its core properties, provided robust and logically derived synthetic protocols, and detailed its primary modes of reactivity. By understanding the chemical principles governing its synthesis and application, researchers can effectively leverage this versatile intermediate to accelerate their discovery programs.
References
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Zhang, M., et al. (2015). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Journal of Chemical Research, 39(6), 326–327. Available at: [Link]
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Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved March 22, 2026, from [Link]
- Google Patents. (n.d.). CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
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Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 405-409. Available at: [Link]
- Google Patents. (n.d.). WO2020033288A1 - Prmt5 inhibitors.
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Neumann, C. N., & Ritter, T. (2015). Concerted nucleophilic aromatic substitutions. Angewandte Chemie International Edition, 54(12), 3744-3748. Available at: [Link]
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OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved March 22, 2026, from [Link]
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Alemán, P. A., Boix, C., & Poliakoff, M. (2007). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 9(6), 629-635. Available at: [Link]
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